![molecular formula C25H46Cl2N2O B072044 Azacosterol hydrochloride CAS No. 1249-84-9](/img/structure/B72044.png)
Azacosterol hydrochloride
Overview
Description
Azacosterol hydrochloride, also known as 20,25-diazacholesterol, is a cholesterol-lowering drug . It was previously marketed under the brand name Ornitrol but has since been discontinued . The drug is a sterol and derivative of cholesterol in which two carbon atoms have been replaced with nitrogen atoms .
Molecular Structure Analysis
This compound has a molecular weight of 461.56 and a formula of C25H46Cl2N2O . The IUPAC name for this compound is (3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 461.56 and a formula of C25H46Cl2N2O . More detailed physical and chemical properties are not provided in the available resources.Scientific Research Applications
Antiviral Activity of Azithromycin in COVID-19 : Azithromycin, primarily used for bacterial infections, was evaluated for its potential antiviral properties and use in COVID-19 treatment. Despite lacking approval for viral infections, anecdotal reports suggested its use in combination with hydroxychloroquine for treating COVID-19 (Damle et al., 2020).
Efficacy of Hydroxychloroquine and Azithromycin in COVID-19 : Several studies investigated the efficacy of hydroxychloroquine, with or without azithromycin, in treating COVID-19. Results varied, with some showing limited or no efficacy and others indicating potential benefits (Gautret et al., 2020), (Cavalcanti et al., 2020).
Pharmacology of Azithromycin and Hydroxychloroquine : The pharmacological properties and safety profile of azithromycin and hydroxychloroquine have been extensively studied, particularly in relation to their potential use in COVID-19 patients. This includes considerations of drug interactions, side effects, and efficacy (Lieberman & Settipane, 2003).
Safety Concerns and Adverse Events : Safety concerns, particularly related to cardiovascular risks, have been raised in studies examining the use of hydroxychloroquine and azithromycin, especially when used in combination. These concerns include the potential for increased risk of cardiac events (Lane et al., 2020).
Mechanism of Action
properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N2O.2ClH/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4;;/h7,19-23,28H,6,8-17H2,1-5H3;2*1H/t19-,20-,21-,22-,23-,24-,25-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFBDUQOBQHBSZ-DLCQERRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2N(C)CCCN(C)C)CC=C4C3(CCC(C4)O)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(C)CCCN(C)C)CC=C4[C@@]3(CC[C@@H](C4)O)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058297 | |
Record name | Azocosterol HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1249-84-9 | |
Record name | Azacosterol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azocosterol HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZACOSTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B32804UAUQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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